Deuterium Incorporation Enables Baseline Chromatographic Resolution from Parent Compound and Metabolites
Trifloxystrobin-d6 incorporates six deuterium atoms, increasing its molecular weight from 408.37 g/mol (unlabeled trifloxystrobin) to 414.41 g/mol, a mass shift of +6 Da that provides unambiguous mass spectrometric differentiation from the native analyte and its metabolites . In comparative terms, trifloxystrobin-d3 (mass shift +3 Da, MW 411.39) offers half the mass separation, which may be insufficient to fully resolve the labeled standard from naturally occurring isotopic peaks or co-eluting matrix interferences in complex sample extracts [1]. The +6 Da mass difference of Trifloxystrobin-d6 ensures that the internal standard channel (m/z transitions specific to the deuterated species) remains entirely free from cross-talk interference originating from the unlabeled analyte signal, a critical requirement for accurate quantification at trace residue levels .
| Evidence Dimension | Molecular weight increase versus unlabeled parent |
|---|---|
| Target Compound Data | 414.41 g/mol (+6 Da from unlabeled) |
| Comparator Or Baseline | Trifloxystrobin-d3: 411.39 g/mol (+3 Da from unlabeled); unlabeled trifloxystrobin: 408.37 g/mol |
| Quantified Difference | +6 Da mass shift versus +3 Da for alternative deuterated analog |
| Conditions | Calculated from molecular formulas: C₂₀H₁₃D₆F₃N₂O₄ (d6) versus C₂₀H₁₆D₃F₃N₂O₄ (d3) versus C₂₀H₁₉F₃N₂O₄ (unlabeled) |
Why This Matters
The +6 Da mass shift provides a wider, cleaner mass spectrometric window, reducing the risk of signal overlap in methods targeting ultra-trace levels in complex matrices.
- [1] MedChemExpress. Trifloxystrobin-d3 (CGA 279202-d3) Product Information. CAS 1216885-36-7. View Source
